molecular formula C9H6BrF3N2O2 B1448361 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate CAS No. 1187931-89-0

5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate

Cat. No.: B1448361
CAS No.: 1187931-89-0
M. Wt: 311.05 g/mol
InChI Key: FFDODEQRXWSGEH-UHFFFAOYSA-N
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Description

5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate is a chemical compound with the linear formula C9H6BrF3N2O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals . Its IUPAC name is 5-bromoimidazo[1,5-a]pyridine trifluoroacetate .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular weight of this compound is 311.06 . Its InChI code is 1S/C7H5BrN2.C2HF3O2/c8-7-3-1-2-6-4-9-5-10(6)7;3-2(4,5)1(6)7/h1-5H;(H,6,7) .


Chemical Reactions Analysis

The synthesis of imidazo[1,5-a]pyridine involves several steps, including the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Physical and Chemical Properties Analysis

This compound is a white solid .

Scientific Research Applications

Synthesis and Optical Properties

A novel approach for synthesizing polycyclic imidazo[1,2-a]pyridine analogs, which involves oxidative intramolecular C–H amination, has been developed. This method yields compounds that strongly absorb UV radiation and exhibit fluorescence, suggesting their potential use in developing UV-protective and fluorescent materials (Łukasz Kielesiński, Mariusz Tasior, D. Gryko, 2015).

Prospective Therapeutic Agents

Imidazo[1,2-a]pyridine scaffolds, including derivatives of 5-Bromo-imidazo[1,5-a]pyridine, have been identified as "drug prejudice" scaffolds due to their wide range of applications in medicinal chemistry. They exhibit a variety of biological activities such as anticancer, antimicrobial, and antiviral properties, making them promising candidates for developing novel therapeutic agents (A. Deep et al., 2016).

Efficient Preparation for Medicinal Chemistry

An efficient synthesis route has been reported for imidazo[1,5-a]pyridine-1-carboxylic acids, demonstrating the versatility of imidazo[1,5-a]pyridine derivatives in medicinal chemistry. This synthesis involves a reaction with acyl chlorides followed by treatment with trifluoroacetic anhydride, indicating the potential for creating a variety of biologically active compounds (Dmytro O. Tverdiy et al., 2016).

Development of Tyrosyl-tRNA Synthetase Inhibitors

Research on 6-bromo-imidazo[4,5-b]pyridine derivatives has led to the synthesis of compounds with potential as tyrosyl-tRNA synthetase inhibitors. These compounds, synthesized through a systematic approach involving condensation and alkylation reactions, have shown promise in molecular docking studies, suggesting their application in developing new therapeutic agents (Zainab Jabri et al., 2023).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their high inhibition performance, supported by weight loss measurements, electrochemical studies, and computational approaches, demonstrates their potential industrial application in protecting metals from corrosion (A. Saady et al., 2021).

Biochemical Analysis

Biochemical Properties

5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been shown to modulate the activity of signaling proteins such as MAP kinases, which play a crucial role in cell proliferation and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and consumption .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it can be toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s effects dramatically change at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification. These interactions can affect the metabolic flux and levels of various metabolites, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it may be preferentially localized to the cytoplasm or nucleus, depending on the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production .

Properties

IUPAC Name

5-bromoimidazo[1,5-a]pyridine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2.C2HF3O2/c8-7-3-1-2-6-4-9-5-10(6)7;3-2(4,5)1(6)7/h1-5H;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDODEQRXWSGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C(=C1)Br.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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